
2,7-Bis(alóxicarbonilamino)-9(10H)acridina
Descripción general
Descripción
Synthesis Analysis
The synthesis of acridine derivatives, such as "2,7-Bis(alloxycarbonylamino)-9(10H)acridine," involves complex chemical reactions that often yield compounds with significant biological and chemical properties. Studies have focused on various synthetic pathways to create acridine and its derivatives, emphasizing their potential in diverse applications ranging from luminescence to chemical sensing. For example, Sazhnikov et al. (2013) reported the synthesis of 9-diarylamino-substituted acridines, highlighting the intricate balance between reaction conditions and the resulting molecular structure and properties (Sazhnikov et al., 2013).
Molecular Structure Analysis
The molecular structure of acridine derivatives is crucial in determining their chemical behavior and interaction with other molecules. The structural analysis often involves X-ray crystallography and spectroscopic methods to elucidate the orientation and electronic distribution within the molecule. Meszko et al. (2002) detailed the crystal structure of 9-(tert-butylamino)acridine, providing insights into the acridine moiety's folding and its implications on molecular properties (Meszko et al., 2002).
Chemical Reactions and Properties
Acridine derivatives undergo various chemical reactions, influencing their functional applications. The reactivity and chemical behavior of these compounds can be attributed to the acridine core's electronic structure and substituent effects. For instance, the chemiluminescent activity of new 9-substituted acridinium esters was explored by Smith et al. (2023), highlighting how different substituents affect the compounds' light-emitting properties (Smith et al., 2023).
Aplicaciones Científicas De Investigación
Células solares orgánicas selectivas de longitud de onda de luz verde para la agrivoltaica
Esta investigación se centra en el desarrollo de nuevos sistemas de energía solar que pueden resolver simultáneamente los problemas asociados con la generación de energía y el suministro de alimentos en la agricultura . El estudio informa sobre el diseño y la síntesis de nuevas moléculas π-conjugadas que aceptan electrones que contienen tiofeno anulado con ciclopenteno con una unidad de 2,7-bis(2-etilhexil)fluoreno (FT) sustituido en espiro (TT-FT-ID) como un aceptor no fulereno selectivo de longitud de onda de luz verde . La introducción de la unidad FT conduce a una banda de absorción con un ancho completo a la mitad del máximo pequeño en las películas, lo que lleva a la capacidad de ajustar finamente la longitud de absorción .
Indicador fluorescente de doble emisión de pH intracelular
El compuesto 2′,7′-bis- (2-carboxietil)-5 (6)-carboxifluoresceína (BCECF) sirve como un indicador sensible al pH en la microscopía clásica . Los espectros de fluorescencia de emisión son dependientes del pH con un desplazamiento del máximo espectral de 518 a 529 nm . Esto lo hace adecuado para su uso en un microscopio confocal de barrido láser equipado con un láser de argón a 488 nm .
Safety and Hazards
Propiedades
IUPAC Name |
prop-2-enyl N-[9-oxo-6-(prop-2-enoxycarbonylamino)-10H-acridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-3-9-28-20(26)22-13-5-7-15-17(11-13)24-18-12-14(6-8-16(18)19(15)25)23-21(27)29-10-4-2/h3-8,11-12H,1-2,9-10H2,(H,22,26)(H,23,27)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEVEHIOZFNEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(N2)C=C(C=C3)NC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407467 | |
| Record name | 2,7-Bis(alloxycarbonylamino)-9(10H)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887353-18-6 | |
| Record name | 2,7-Bis(alloxycarbonylamino)-9(10H)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



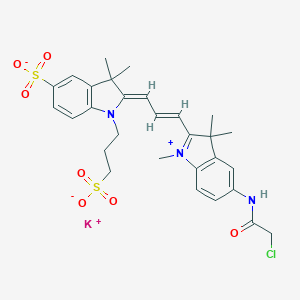


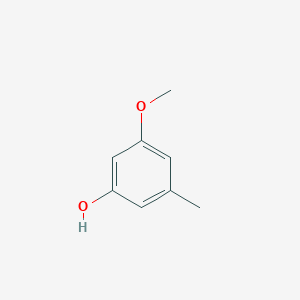


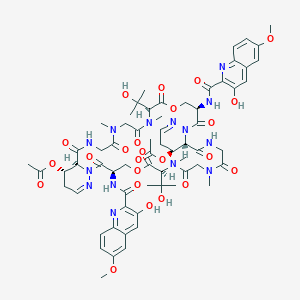

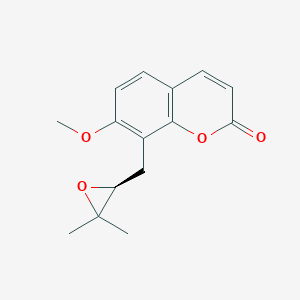


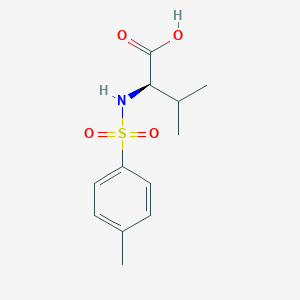
![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)
![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)